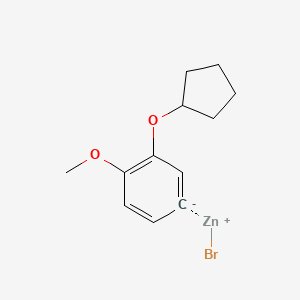
3-Cyclopentyloxy-4-methoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-CYCLOPENTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−CYCLOPENTYLOXY−4−METHOXYPHENYLbromide+Zn→3−CYCLOPENTYLOXY−4−METHOXYPHENYLZINCBROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Coupling Reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
- 3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE
Uniqueness
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity, making it a valuable reagent for forming carbon-carbon bonds in complex organic synthesis.
Propiedades
Fórmula molecular |
C12H15BrO2Zn |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-cyclopentyloxy-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QULFTUZIFHZCEA-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















